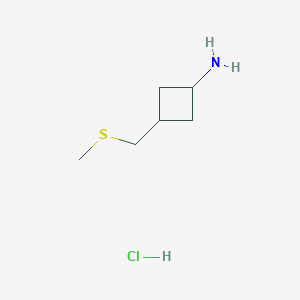

3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride

Description

3-(Methylsulfanylmethyl)cyclobutan-1-amine hydrochloride (IUPAC name: 3-methylsulfanylcyclobutan-1-amine; hydrochloride) is a cyclobutane-derived compound featuring a methylsulfanyl (-SCH₃) substituent at the 3-position and an amine group at the 1-position, forming a hydrochloride salt. Its molecular formula is C₅H₁₁NS·HCl (C₅H₁₂ClNS), with a molecular weight of 153.68 g/mol . The compound is commercially available as a powder, stored at room temperature, and is identified by CAS number 2059915-02-3 . Its structural uniqueness lies in the sulfur-containing substituent, which may influence its physicochemical properties, such as lipophilicity and metabolic stability, compared to oxygen- or halogen-substituted analogs.

Properties

IUPAC Name |

3-(methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOQAZLJPTZBKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride typically involves the reaction of cyclobutanone with methylthiomethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methylsulfanylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Methylsulfanylmethyl)cyclobutan-1-amine hydrochloride with structurally related cyclobutane-amine hydrochlorides, highlighting key differences in substituents, molecular weights, and physicochemical characteristics:

Key Observations:

Substituent Effects: The methylsulfanyl group in the target compound introduces moderate lipophilicity, which may enhance membrane permeability compared to polar oxygen-containing analogs (e.g., the difluorophenylmethoxy derivative) .

Physicochemical Properties :

- The target compound’s lower molecular weight (153.68 g/mol) suggests better solubility in aqueous media compared to aryl-substituted analogs (>250 g/mol).

- Sulfur’s polarizability may improve stability against oxidative degradation relative to ether-linked compounds .

Research Implications

- For example, Encenicline hydrochloride (), an α7 nicotinic acetylcholine receptor agonist, demonstrates the therapeutic relevance of amine-containing heterocycles .

- Structure-Activity Relationships (SAR) : Substitutions on the cyclobutane ring (e.g., sulfur vs. halogens) could be explored to optimize bioavailability, target selectivity, and metabolic stability.

Biological Activity

3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride is a compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H14ClNS

- Molecular Weight : 167.7 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets in biological systems. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the methylsulfanylmethyl group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

1. Pharmacological Potential

Research indicates that this compound may have applications in medicinal chemistry, particularly in drug development. Its structure allows it to serve as a precursor for synthesizing more complex therapeutic agents. Studies have shown that compounds with similar structures exhibit various pharmacological activities, including anti-inflammatory and anticancer properties .

2. Biochemical Interactions

The compound has been noted for its interactions with enzymes and proteins, which can alter cellular functions. For example, it may inhibit specific enzyme activities or modulate receptor functions, leading to changes in cellular signaling pathways.

Case Study 1: Anticancer Activity

A study investigated the potential anticancer effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells, suggesting a mechanism involving the activation of pro-apoptotic pathways and inhibition of cell proliferation .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of this compound. It was found to enhance neuronal survival under oxidative stress conditions, potentially through its antioxidant properties. This suggests a role in protecting neuronal cells from degeneration.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-(Methylthio)methylcyclobutan-1-amine | Moderate anticancer activity | Similar structure but different substituents |

| 3-(Ethylsulfanylmethyl)cyclobutan-1-amine | Antimicrobial properties | Ethyl group may enhance lipophilicity |

| 3-(Methylsulfanylmethyl)cyclopentan-1-amine | Neuroprotective effects | Cyclopentane ring may influence binding affinity |

Q & A

Q. What are the recommended synthetic pathways for 3-(Methylsulfanylmethyl)cyclobutan-1-amine hydrochloride, and how can its purity be optimized?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation, sulfanylmethyl group introduction, and amine hydrochlorination. Key steps include:

- Cyclobutane Construction : Use [2+2] photocycloaddition or strain-driven ring closure to form the cyclobutane core .

- Methylsulfanylmethyl Functionalization : Employ nucleophilic substitution (e.g., thiolate attack on a halide intermediate) or Mitsunobu reactions for sulfur incorporation .

- Amine Hydrochloride Formation : React the free amine with HCl in a polar solvent (e.g., ethanol) under controlled pH to precipitate the hydrochloride salt .

- Purity Optimization : Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients). Validate purity using HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration and confirm cyclobutane ring geometry. Use slow evaporation of saturated solutions in methanol/water to grow single crystals .

- NMR Spectroscopy : Analyze ¹H-¹³C HSQC and NOESY to identify through-space interactions, confirming substituent orientation on the cyclobutane ring .

- Mass Spectrometry : Employ ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₆H₁₂NS·HCl) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching for binding affinity) to study interactions with target enzymes like monoamine oxidases or cytochrome P450 isoforms .

- Receptor Binding : Perform radioligand displacement assays (e.g., ³H-labeled serotonin or dopamine receptors) to assess affinity for neurological targets .

- Cytotoxicity Screening : Test in HEK-293 or HepG2 cells via MTT assay (48–72 hr exposure, IC₅₀ calculation) to evaluate baseline toxicity .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between predicted and observed reactivity in functionalization reactions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., Gaussian 16, B3LYP/6-31G* basis set) to identify transition states and compare with experimental yields. For example, discrepancies in sulfanylmethyl group stability may arise from unaccounted solvent effects or steric strain .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., explicit water models) to refine reaction mechanisms .

- Experimental Validation : Use in situ IR or Raman spectroscopy to monitor intermediates and validate computational predictions .

Q. What strategies mitigate racemization during enantioselective synthesis of this chiral cyclobutane derivative?

- Methodological Answer :

- Chiral Auxiliaries : Introduce a menthol or Evans oxazolidinone group to direct stereochemistry during cyclobutane formation, followed by auxiliary removal under mild acidic conditions .

- Asymmetric Catalysis : Use Rh-catalyzed [2+2] cycloadditions with Josiphos ligands to achieve >90% enantiomeric excess (ee) .

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase) and confirm ee via polarimetry .

Q. How can structure-activity relationships (SAR) be systematically explored for neurological applications?

- Methodological Answer :

- Analog Synthesis : Modify the methylsulfanylmethyl group (e.g., replace with ethylsulfanyl or methoxy groups) and assess changes in logP (via shake-flask method) and binding affinity .

- Molecular Docking : Use AutoDock Vina to predict interactions with serotonin receptors (e.g., 5-HT₂A). Prioritize analogs with improved hydrogen bonding (e.g., amine-NH to Asp155) .

- In Vivo Validation : Test top candidates in rodent models (e.g., forced swim test for antidepressant activity) at 10–50 mg/kg doses, ensuring compliance with ethical guidelines .

Data Contradiction and Optimization

Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Stability Profiling : Incubate the compound in buffers (pH 2–10, 37°C) and monitor degradation via UPLC-MS at 0, 24, and 48 hr. Use Arrhenius plots to extrapolate shelf-life .

- Degradation Pathway Analysis : Isolate degradation products (e.g., hydrolyzed cyclobutane derivatives) via prep-HPLC and characterize by HRMS/NMR to identify instability mechanisms .

- Formulation Adjustments : Stabilize with lyophilization (trehalose as cryoprotectant) or encapsulation in PLGA nanoparticles for pH-sensitive delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.